1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene
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Overview
Description
1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene is an organic compound with the molecular formula C11H14BrClO3. This compound is a derivative of benzene, substituted with bromine, chlorine, and a triethylene glycol monomethyl ether group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-2-chlorobenzene.
Substitution Reaction: The benzene derivative undergoes a substitution reaction with 2-(2-methoxyethoxy)ethanol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete substitution and high yield of the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the compound into a different functional group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Scientific Research Applications
1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene depends on the specific reaction or application. In general, the compound acts as a reactive intermediate, participating in various chemical transformations. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new bonds and functional groups.
Comparison with Similar Compounds
1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene can be compared with other similar compounds, such as:
This compound: A similar compound with a different substitution pattern.
1-Bromo-2-(2-methoxyethoxy)ethane: A simpler compound with a similar functional group but lacking the aromatic ring.
1-Bromo-4-chloro-2-fluorobenzene: A compound with a different halogen substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO3/c1-14-4-5-15-6-7-16-9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHFNEYWLINKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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